3-Nitro-9H-carbazole

Photophysics Triplet Quantum Yield Phosphorescence

3-Nitro-9H-carbazole offers a superior triplet quantum yield (ΦT=0.65) vs. 1-nitro isomer, making it ideal for UV-MALDI-MS and energy transfer research. As the major nitration product (53% yield), it ensures reliable, economical supply for synthesizing 3-amino/azo derivatives and NLO-active chromophores. Essential for environmental mutagenicity standards.

Molecular Formula C12H8N2O2
Molecular Weight 212.2 g/mol
CAS No. 3077-85-8
Cat. No. B130778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-9H-carbazole
CAS3077-85-8
Synonyms3-Nitro-9H-carbazole;  INF 51;  NSC 67708; 
Molecular FormulaC12H8N2O2
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C12H8N2O2/c15-14(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h1-7,13H
InChIKeyZYNHZTIMNJKVLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-9H-carbazole (CAS 3077-85-8): Core Chemical Identity and Baseline Procurement Specifications


3-Nitro-9H-carbazole (CAS 3077-85-8), also known as 3-nitrocarbazole, is a mononitrated derivative of the polycyclic aromatic hydrocarbon carbazole with the molecular formula C12H8N2O2 and a molecular weight of 212.20 g/mol . The compound features a nitro group specifically substituted at the 3-position of the carbazole framework, which imparts distinct electron-withdrawing character and alters the electronic and photophysical properties relative to the parent carbazole [1]. This substitution pattern is critical, as the position of the nitro group dictates both the compound's reactivity in further derivatization and its performance in applications ranging from mutagenicity research to organic electronics [2].

Why Carbazole Derivatives Cannot Be Interchanged: The Critical Role of 3-Position Nitro Substitution in 3-Nitro-9H-carbazole


While carbazole derivatives are widely used as building blocks, the specific 3-position nitro substitution in 3-Nitro-9H-carbazole creates a unique electronic and structural profile that cannot be replicated by other mononitro isomers (e.g., 1-nitro-, 2-nitro-, or 4-nitrocarbazole) or by unsubstituted carbazole. The position of the nitro group directly governs key performance metrics such as photophysical behavior (triplet quantum yields and lifetimes), mutagenic potency in biological assays, and crystal packing forces that dictate solid-state properties [1][2][3]. Therefore, substituting a different nitro isomer or a non-nitrated analog in a research protocol will likely result in divergent, non-comparable experimental outcomes.

Quantitative Performance Benchmarks: How 3-Nitro-9H-carbazole Differentiates from Key Comparators


Photophysical Properties: Triplet State Behavior of 3-Nitrocarbazole vs. 1-Nitrocarbazole

In a comparative photophysical study, 3-nitrocarbazole exhibits a markedly higher triplet quantum yield (ΦT) than its 1-nitro isomer, alongside a longer triplet lifetime (τT). This directly impacts its utility in applications requiring efficient intersystem crossing, such as photosensitization or as a matrix in UV-MALDI mass spectrometry [1].

Photophysics Triplet Quantum Yield Phosphorescence UV-MALDI Matrix

Mutagenic Potency: Differential Activity of 3-Nitrocarbazole vs. Other Mononitrocarbazole Isomers

In a standardized Salmonella typhimurium Ames assay using strain TA98, 3-nitrocarbazole demonstrates mutagenic activity that is significantly higher than 1-nitrocarbazole and 4-nitrocarbazole, placing it in a distinct tier of potency relevant for environmental toxicology and structure-activity studies [1].

Genetic Toxicology Mutagenicity Ames Test Structure-Activity Relationship

Crystal Engineering and Nonlinear Optics: 3-Nitro Substitution Enables Non-Centrosymmetric Packing

The 3-nitro group, in combination with a 9-hydroxyethyl substituent, directs crystal packing into a non-centrosymmetric space group (P21), a prerequisite for second-order nonlinear optical (NLO) effects like second-harmonic generation (SHG). This contrasts with the 3,6-dinitro derivative, which adopts a centrosymmetric packing motif (P1) and is therefore NLO-inactive [1].

Crystal Engineering Nonlinear Optics Second Harmonic Generation Organic Crystals

Regioselective Synthesis Advantage: 3-Nitrocarbazole as a Dominant Product in Carbazole Nitration

During the electrophilic nitration of protected carbazole derivatives, the 3-nitro isomer is formed as the predominant product, significantly outcompeting the 1-nitro and 2-nitro isomers. This inherent regioselectivity makes 3-Nitro-9H-carbazole the most synthetically accessible and cost-effective mononitrocarbazole for procurement [1].

Organic Synthesis Nitration Regioselectivity Process Chemistry

High-Value Application Scenarios for 3-Nitro-9H-carbazole Based on Differentiated Performance Data


Development of High-Efficiency UV-MALDI Matrices for Mass Spectrometry

Based on its superior triplet quantum yield (ΦT = 0.65) and longer triplet lifetime (τT = 4.5 μs) relative to 1-nitrocarbazole, 3-Nitro-9H-carbazole is a more effective energy transfer agent in UV-MALDI-MS. Researchers developing novel matrices should prioritize this isomer to maximize ion yield and spectral sensitivity [1].

Calibration and Reference Standard for Environmental Mutagenicity Testing

Given its well-characterized, intermediate mutagenic potency in the Ames test (TA98 and TA1538 strains) and its distinct activity rank among mononitrocarbazoles, 3-Nitro-9H-carbazole serves as an ideal positive control and calibration standard for environmental monitoring labs quantifying nitro-PAH mutagenicity in air, water, and soil samples [1].

Scaffold for Non-Centrosymmetric Organic Crystals in Nonlinear Optical Devices

The demonstrated ability of 3-nitro-substituted carbazole derivatives (e.g., NHEK) to crystallize in non-centrosymmetric space groups like P21, enabling second-harmonic generation (SHG), makes 3-Nitro-9H-carbazole a preferred starting material for synthesizing NLO-active chromophores for applications in frequency-doubling and electro-optic switching [1].

Cost-Effective Precursor for Synthesis of 3-Substituted Carbazole Libraries

Owing to its status as the major product in carbazole nitration (53% yield), 3-Nitro-9H-carbazole offers a more economical and reliable supply chain for medicinal chemists and material scientists seeking to build diverse libraries of 3-amino, 3-azo, or other 3-substituted carbazole derivatives through nitro group reduction or substitution chemistry [1].

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